molecular formula C6H8N2O2S2 B8494764 Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B8494764
M. Wt: 204.3 g/mol
InChI Key: WIQJELKBNVWAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties. It is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-methylthio-1,3,4-thiadiazole-2-thiol with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Uniqueness

Ethyl 5-(methylthio)-1,3,4-thiadiazole-2-carboxylate is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

ethyl 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C6H8N2O2S2/c1-3-10-5(9)4-7-8-6(11-2)12-4/h3H2,1-2H3

InChI Key

WIQJELKBNVWAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)SC

Origin of Product

United States

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